molecular formula C12H14Cl2O B7973274 1-(3,5-Dichlorophenyl)hexan-1-one

1-(3,5-Dichlorophenyl)hexan-1-one

Cat. No.: B7973274
M. Wt: 245.14 g/mol
InChI Key: YVMNNCAHYCUFBX-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)hexan-1-one is an aromatic ketone characterized by a hexanone backbone substituted with a 3,5-dichlorophenyl group. The 3,5-dichloro substitution pattern on the phenyl ring is a critical feature, influencing electronic, steric, and lipophilic characteristics. Such compounds are often explored for their biological activities, including roles as differentiation-inducing factors (e.g., DIF-3 in Dictyostelium discoideum) . The absence of additional hydroxyl or methoxy substituents (as seen in related compounds) likely reduces polarity compared to more complex analogs .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMNNCAHYCUFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with hexan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Another method involves the use of Suzuki–Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with hexan-1-one in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of 1-(3,5-Dichlorophenyl)hexan-1-one often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets specific standards .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichlorophenyl)hexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: In medicinal chemistry, 1-(3,5-Dichlorophenyl)hexan-1-one is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(3,5-Dichlorophenyl)hexan-1-one, with key differences highlighted:

1-(3,4-Dichlorophenyl)hexan-1-one

  • Structure : Positional isomer with chlorine substituents at 3,4-positions on the phenyl ring.
  • Molecular Formula : C₁₂H₁₄Cl₂O (MW: 245.14) .
  • Key Differences :
    • The 3,4-dichloro substitution alters steric and electronic properties compared to 3,5-dichloro.
    • May exhibit distinct reactivity in electrophilic substitution or biological interactions due to proximity of chlorine atoms.

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one (DIF-3)

  • Structure : Features additional 2,6-dihydroxy and 4-methoxy groups on the phenyl ring.
  • Molecular Formula : C₁₃H₁₆Cl₂O₄ (MW: 307.17) .
  • Key Differences :
    • Hydroxy and methoxy groups enhance polarity and hydrogen-bonding capacity, improving solubility in DMSO (20 mg/mL) .
    • Functions as a differentiation-inducing factor (DIF-3) in Dictyostelium discoideum, promoting stalk-cell formation .
  • Biological Significance : Demonstrates how substituent diversity expands functional roles in biological systems.

1-(3,4-Dihydroxyphenyl)hexan-1-one

  • Structure : Replaces chlorine atoms with hydroxyl groups at 3,4-positions.
  • Molecular Formula : C₁₂H₁₆O₃ (MW: 208.25) .
  • Key Differences :
    • Hydroxyl groups confer high polarity and enable hydrogen-bonded crystal lattice formation .
    • Likely exhibits antioxidant or metal-chelating properties absent in chlorinated analogs.
  • Physical Properties : Crystalline structure stabilized by intermolecular hydrogen bonds, contrasting with the lipophilic nature of dichlorophenyl derivatives .

Table 1. Comparative Analysis of Structural and Functional Properties

Compound Molecular Formula Molecular Weight Substituents Solubility Biological Activity
1-(3,5-Dichlorophenyl)hexan-1-one C₁₂H₁₄Cl₂O 245.14* 3,5-dichloro Not reported Inferred potential nephrotoxicity
1-(3,4-Dichlorophenyl)hexan-1-one C₁₂H₁₄Cl₂O 245.14 3,4-dichloro Not reported Unknown
DIF-3 C₁₃H₁₆Cl₂O₄ 307.17 3,5-dichloro, 2,6-OH, 4-OCH₃ DMSO (20 mg/mL) Stalk-cell differentiation
1-(3,4-Dihydroxyphenyl)hexan-1-one C₁₂H₁₆O₃ 208.25 3,4-OH Not reported Hydrogen-bonded crystal networks

*Inferred based on structural similarity to .

Research Findings and Implications

Hydroxy and methoxy groups (as in DIF-3) improve solubility and enable specific protein interactions, critical for differentiation signaling .

Structural Isomerism :

  • 3,4-dichloro vs. 3,5-dichloro isomers exhibit distinct electronic profiles, impacting reactivity and binding affinities.

Biological Activity

1-(3,5-Dichlorophenyl)hexan-1-one is an organic compound characterized by a dichlorophenyl group attached to a hexanone structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of the biological activity of 1-(3,5-Dichlorophenyl)hexan-1-one, supported by data tables and relevant case studies.

  • IUPAC Name : 1-(3,5-Dichlorophenyl)hexan-1-one
  • Molecular Formula : C13H15Cl2O
  • CAS Number : 594839-88-0

Synthesis

The synthesis of 1-(3,5-Dichlorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction, where a dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method allows for the introduction of the carbonyl group while maintaining the integrity of the aromatic system.

Antimicrobial Properties

Research indicates that 1-(3,5-Dichlorophenyl)hexan-1-one exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds with similar structures demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinedione containing dichlorophenyl moieties were evaluated for their antibacterial properties against Chlamydia and other pathogens, revealing moderate activity levels .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against ChlamydiaMIC (μg/mL)
1-(3,5-Dichlorophenyl)hexan-1-oneModerate64
3-(3,5-Dichlorophenyl)-2-thiazolidinoneHigh16
3-(4-Chlorophenyl)-2-thiazolidinoneLow>100

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(3,5-Dichlorophenyl)hexan-1-one has been investigated through various in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it may have therapeutic applications in inflammatory diseases .

Hepatotoxicity Assessment

A significant study assessed the hepatotoxic effects of compounds structurally related to 1-(3,5-Dichlorophenyl)hexan-1-one. The study involved administering different doses to male Fischer 344 rats and measuring serum alanine aminotransferase (ALT) levels as indicators of liver damage. The results indicated that certain derivatives exhibited hepatotoxicity dependent on dose and gender, highlighting the importance of structural modifications in determining toxicity profiles .

Table 2: Hepatotoxicity Data from Case Study

Compound NameDose (mmol/kg)ALT Levels (Sigma-Frankel Units/ml)
DPMT0.6298.6 ± 176.1
PTZD1.01196.2 ± 133.6
Control-36.0 ± 11.3

The mechanism by which 1-(3,5-Dichlorophenyl)hexan-1-one exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the dichlorinated aromatic ring may participate in π-π interactions, enhancing binding affinity to various receptors and enzymes involved in inflammatory and infectious processes .

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